molecular formula C8H9ClN2S B6275435 (1-benzothiophen-5-yl)hydrazine hydrochloride CAS No. 33186-50-4

(1-benzothiophen-5-yl)hydrazine hydrochloride

Cat. No.: B6275435
CAS No.: 33186-50-4
M. Wt: 200.7
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Description

(1-benzothiophen-5-yl)hydrazine hydrochloride is an organosulfur compound that features a benzothiophene ring substituted with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzothiophen-5-yl)hydrazine hydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine. One common method is the reaction of 1-benzothiophene-5-carboxylic acid with hydrazine hydrate under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-benzothiophen-5-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(1-benzothiophen-5-yl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1-benzothiophen-5-yl)hydrazine hydrochloride depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the hydrazine group.

    (1-benzothiophen-6-yl)hydrazine hydrochloride: A similar compound with the hydrazine group at a different position on the benzothiophene ring.

Uniqueness

(1-benzothiophen-5-yl)hydrazine hydrochloride is unique due to the specific positioning of the hydrazine group, which can influence its reactivity and biological activity compared to other benzothiophene derivatives.

Properties

CAS No.

33186-50-4

Molecular Formula

C8H9ClN2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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